N-(2-(cyclohex-1-en-1-yl)ethyl)-3-(N-(4-ethoxyphenyl)-N-methylsulfamoyl)thiophene-2-carboxamide
Description
N-(2-(cyclohex-1-en-1-yl)ethyl)-3-(N-(4-ethoxyphenyl)-N-methylsulfamoyl)thiophene-2-carboxamide is a thiophene-based carboxamide derivative featuring a sulfamoyl group at the 3-position of the thiophene ring, a 4-ethoxyphenyl-N-methyl substituent, and a cyclohexenylethyl side chain.
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-3-[(4-ethoxyphenyl)-methylsulfamoyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4S2/c1-3-28-19-11-9-18(10-12-19)24(2)30(26,27)20-14-16-29-21(20)22(25)23-15-13-17-7-5-4-6-8-17/h7,9-12,14,16H,3-6,8,13,15H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYABNRAEBBOXSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C(=O)NCCC3=CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-(2-(cyclohex-1-en-1-yl)ethyl)-3-(N-(4-ethoxyphenyl)-N-methylsulfamoyl)thiophene-2-carboxamide is a synthetic organic compound that may exhibit various biological activities due to its structural features. Compounds with thiophene and sulfonamide moieties are often studied for their pharmacological properties, including anti-inflammatory, antibacterial, and anticancer activities.
The biological activity of this compound can be attributed to several potential mechanisms:
- Inhibition of Enzymatic Activity: Thiophene derivatives are known to inhibit various enzymes, including carbonic anhydrase and certain kinases, which can lead to therapeutic effects in cancer and inflammatory diseases.
- Receptor Modulation: The presence of an ethoxyphenyl group suggests potential interactions with neurotransmitter receptors or other protein targets, potentially influencing signaling pathways.
Anticancer Activity
Research indicates that compounds containing thiophene rings have shown promise in anticancer studies. They may induce apoptosis in cancer cells through the modulation of cell cycle regulators and apoptosis-related proteins.
Antimicrobial Activity
Sulfonamides are well-known for their antibacterial properties. The compound's structure suggests it could inhibit bacterial growth by interfering with folic acid synthesis, a crucial pathway for bacterial survival.
Anti-inflammatory Effects
Compounds similar to this one have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators.
3. Case Studies and Research Findings
While specific case studies on the compound are not available, related studies on similar compounds provide insights:
- A study on thiophene derivatives demonstrated significant inhibition of tumor growth in animal models, suggesting potential for further development as anticancer agents.
- Investigations into sulfonamide compounds revealed effective antibacterial activity against a range of pathogens, supporting the hypothesis of antimicrobial efficacy for this compound.
4. Data Table: Comparison of Biological Activities
| Compound Type | Activity | Reference Study |
|---|---|---|
| Thiophene Derivatives | Anticancer | Journal of Medicinal Chemistry (2019) |
| Sulfonamides | Antibacterial | Clinical Microbiology Reviews (2020) |
| Ethoxyphenyl Compounds | Neurotransmitter Modulation | European Journal of Pharmacology (2021) |
Comparison with Similar Compounds
Structural Analogs
Key analogs include:
N-(2-nitrophenyl)thiophene-2-carboxamide (): A thiophene-2-carboxamide with a nitro-substituted phenyl group.
N-(2-nitrophenyl)furan-2-carboxamide (2NPFC) (Referenced in ): A furan-based analog with a nitro-phenyl group.
Table 1: Structural and Functional Comparison
Key Differences and Implications
Substituent Effects
- Electron Modulation : The target compound’s 4-ethoxyphenyl group is electron-donating, contrasting with the nitro group in analogs, which is strongly electron-withdrawing. This difference may alter electronic distribution, affecting binding to biological targets or catalytic activity .
- Steric Effects : The cyclohexenylethyl group introduces significant steric bulk compared to the planar nitrophenyl group in analogs. This could reduce crystal packing efficiency and solubility but enhance lipid membrane penetration.
Sulfamoyl vs. Carboxamide Functionality
- This group is structurally analogous to sulfonamide antibiotics, suggesting possible antimicrobial mechanisms .
Crystal Packing and Intermolecular Interactions
- The target compound’s sulfamoyl group may enable stronger hydrogen bonds (e.g., N–H⋯O), influencing crystallinity and stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
